molecular formula C17H14F2O2 B8150865 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene

Cat. No.: B8150865
M. Wt: 288.29 g/mol
InChI Key: ADERYQIVUCDJBA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoroethoxy, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the difluoroethoxy group: This step involves the reaction of a suitable benzene derivative with 2,2-difluoroethanol in the presence of a base.

    Addition of the ethynyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy and ethynyl groups can influence the compound’s binding affinity and specificity, while the benzyloxy group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethene: Similar in structure but lacks the benzyloxy and ethynyl groups.

    (2,2-Difluoroethoxy)(trimethyl)silane: Contains a difluoroethoxy group but has a trimethylsilyl group instead of the benzyloxy and ethynyl groups.

Uniqueness

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O2/c1-2-13-8-9-15(21-12-17(18)19)16(10-13)20-11-14-6-4-3-5-7-14/h1,3-10,17H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADERYQIVUCDJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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